Maxacalcitol-D6 Maxacalcitol-D6 Maxacalcitol-D6 is the deuterated form of Maxacalcitol (22-Oxacalcitriol), which is a non-calcemic vitamin D3 analog and VDR ligand of VDR-like receptors. IC50 value: Target: Maxacalcitol (22-Oxacalcitriol)suppresses parathyroid hormone (PTH) mRNA expression in vitro and in vivo. Maxacalcitol exhibits similar effects to calcitriol in osteoblast-like cells. Maxacalcitol(22-Oxacalcitriol) inhibits tumor growth of osteosarcoma in vitro in combination with all-trans retinoic acid. ,
Brand Name: Vulcanchem
CAS No.:
VCID: VC20736651
InChI: InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9-/t18-,21+,22+,23-,24-,26+/m0/s1/i3D3,4D3
SMILES: CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O
Molecular Formula: C26H42O4
Molecular Weight: 424.6 g/mol

Maxacalcitol-D6

CAS No.:

Cat. No.: VC20736651

Molecular Formula: C26H42O4

Molecular Weight: 424.6 g/mol

* For research use only. Not for human or veterinary use.

Maxacalcitol-D6 -

Specification

Molecular Formula C26H42O4
Molecular Weight 424.6 g/mol
IUPAC Name (1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-7a-methyl-1-[(1S)-1-[4,4,4-trideuterio-3-hydroxy-3-(trideuteriomethyl)butoxy]ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Standard InChI InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9-/t18-,21+,22+,23-,24-,26+/m0/s1/i3D3,4D3
Standard InChI Key DTXXSJZBSTYZKE-OXMAATCFSA-N
Isomeric SMILES [2H]C([2H])([2H])C(CCO[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O
SMILES CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O
Canonical SMILES CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O

Introduction

Chemical and Structural Properties

Maxacalcitol-D6 shares the core structure of maxacalcitol, with deuterium incorporated at specific positions to alter physical properties without compromising bioactivity. Key structural features include:

  • 22-Oxacalcitriol backbone: A non-calcemic modification of calcitriol (1,25-dihydroxyvitamin D3), where the C22 hydroxyl group is replaced by a ketone.

  • Deuterium substitution: Strategic deuteration increases molecular stability, reducing susceptibility to enzymatic degradation.

PropertyMaxacalcitol-D6Calcitriol
Calcemic riskLowHigh
VDR binding affinityHighHigh
Metabolic stabilityEnhanced (deuterated)Standard

This structural design enables researchers to study VDR-mediated pathways without confounding hypercalcemia .

Pharmacological Effects and Mechanisms

Suppression of Parathyroid Hormone (PTH)

Maxacalcitol-D6 inhibits PTH mRNA expression through VDR activation, mimicking calcitriol’s regulatory effects on calcium homeostasis. In vitro studies demonstrate its efficacy in osteoblast-like cells, where it modulates calcium metabolism without inducing hypercalcemia .

Synergistic Anticancer Activity

In combination with all-trans retinoic acid, Maxacalcitol-D6 exhibits enhanced antiproliferative effects in osteosarcoma models. This synergy highlights its potential in targeted cancer therapies, leveraging VDR and retinoic acid receptor (RAR) cross-talk .

Research Applications and Case Studies

In Vitro Models for Calcium Regulation

Maxacalcitol-D6 is employed in cell-based assays to dissect VDR signaling pathways. For example:

  • Osteoblast differentiation: Studies confirm its role in promoting osteoblastic gene expression (e.g., RANKL, OPG) while suppressing PTH secretion .

  • Tumor growth inhibition: Deuterated analogs enable precise quantification of drug uptake and metabolism in cancer cell lines.

Comparative Pharmacology

Deuteration alters pharmacokinetics without compromising therapeutic efficacy. A hypothetical comparison with calcitriol might reveal:

ParameterMaxacalcitol-D6Calcitriol
Half-lifeProlongedShort
Metabolic clearanceReducedHigh
Hypercalcemia riskNoneSignificant

Comparative Analysis with Other Vitamin D Analogs

Maxacalcitol-D6 distinguishes itself through its non-calcemic profile and enhanced stability. Below is a comparative overview:

CompoundKey FeaturesPrimary UseLimitations
Maxacalcitol-D6Deuterated, non-calcemic, VDR ligandPreclinical researchLimited in vivo data
ParicalcitolSynthetic analog, VDR activatorSecondary hyperparathyroidismLower potency than calcitriol
ErgocalciferolPlant-derived, VDR precursorVitamin D deficiencyRequires hydroxylation

Future Research Directions and Challenges

Immune Modulation and Dermatology

Although direct evidence for Maxacalcitol-D6 is sparse, its parent compound demonstrates immunomodulatory effects in psoriasis models. Deuterated analogs may offer improved stability for topical formulations, warranting further investigation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator